molecular formula C10H10ClN3O2 B15213594 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 6340-68-7

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B15213594
CAS No.: 6340-68-7
M. Wt: 239.66 g/mol
InChI Key: XTAXYZXWJVLJSD-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-chloroaniline with dihydropyrimidine-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar structures but different substituents on the dihydropyrimidine ring.

    Dihydropyrimidine derivatives: Compounds with variations in the amino group or other substituents.

Uniqueness

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a chlorophenyl group and a dihydropyrimidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6340-68-7

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

5-(4-chloroanilino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10ClN3O2/c11-6-1-3-7(4-2-6)13-8-5-12-10(16)14-9(8)15/h1-4,8,13H,5H2,(H2,12,14,15,16)

InChI Key

XTAXYZXWJVLJSD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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